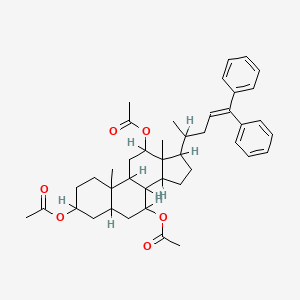
2-Hydroxydexibuprofen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxydexibuprofen is a derivative of dexibuprofen, which is the pharmacologically active enantiomer of ibuprofen. This compound is known for its anti-inflammatory and analgesic properties, making it a valuable agent in the treatment of pain and inflammation. The hydroxyl group in its structure enhances its solubility and potentially its bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxydexibuprofen typically involves the hydroxylation of dexibuprofen. One common method is the catalytic hydroxylation using a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent with a catalyst to facilitate the hydroxylation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to achieve maximum conversion rates while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxydexibuprofen undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to dexibuprofen.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dexibuprofen.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxydexibuprofen has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying hydroxylation reactions and their mechanisms.
Biology: Investigated for its potential effects on cellular processes and its role in modulating inflammatory pathways.
Medicine: Explored for its enhanced solubility and bioavailability, which may improve its therapeutic efficacy compared to dexibuprofen.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-Hydroxydexibuprofen involves the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). By inhibiting COX-2, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The hydroxyl group may enhance its interaction with the enzyme, potentially increasing its potency.
Comparación Con Compuestos Similares
Dexibuprofen: The parent compound, known for its anti-inflammatory and analgesic properties.
Ibuprofen: The racemic mixture of dexibuprofen and its enantiomer.
2-Hydroxyibuprofen: Another hydroxylated derivative of ibuprofen.
Uniqueness: 2-Hydroxydexibuprofen stands out due to its enhanced solubility and potential for improved bioavailability. The presence of the hydroxyl group may also confer additional pharmacological benefits, making it a promising candidate for further research and development.
Propiedades
Número CAS |
58534-39-7 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(2S)-2-[4-(2-hydroxy-2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9(12(14)15)11-6-4-10(5-7-11)8-13(2,3)16/h4-7,9,16H,8H2,1-3H3,(H,14,15)/t9-/m0/s1 |
Clave InChI |
UJHKVYPPCJBOSG-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)CC(C)(C)O)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)CC(C)(C)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


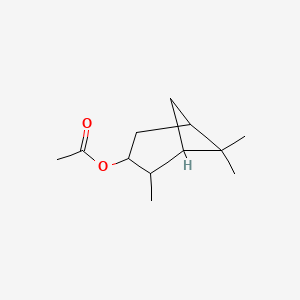
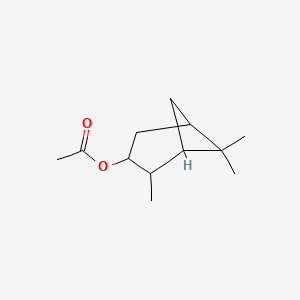
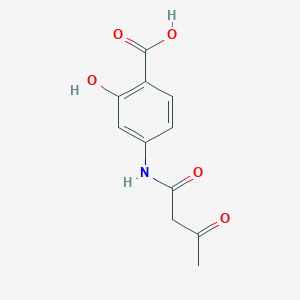

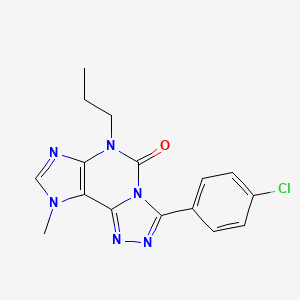
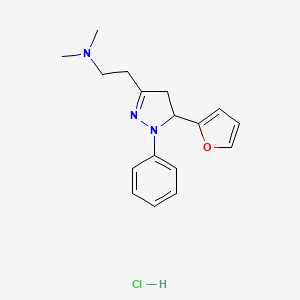


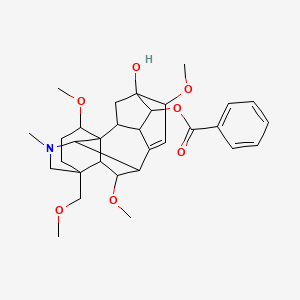
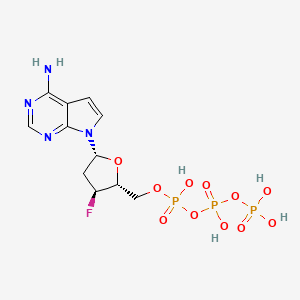

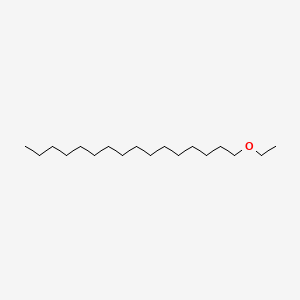
![4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione](/img/structure/B12787629.png)
